(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of cyano and hydroxyphenyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of 4-hydroxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of hydroxyphenyl groups suggests that it may interact with enzymes involved in oxidative stress and inflammation.
Medicine
In medicine, this compound is investigated for its potential anticancer properties. Its ability to undergo redox reactions may contribute to its cytotoxic effects on cancer cells.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties, including thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyano group may participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions disrupt normal cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(Z)-3-(4-hydroxyphenyl)-N-[4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide
- **N-(4-Aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide
Uniqueness
(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide is unique due to the presence of both cyano and hydroxyphenyl groups in its structure. This combination of functional groups enhances its reactivity and potential applications compared to similar compounds. The cyano group provides additional sites for chemical modification, while the hydroxyphenyl groups contribute to its biological activity.
Properties
IUPAC Name |
(Z)-2-cyano-N,3-bis(4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(9-11-1-5-14(19)6-2-11)16(21)18-13-3-7-15(20)8-4-13/h1-9,19-20H,(H,18,21)/b12-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSLACSDHWIVAQ-XFXZXTDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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